2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Medicinal Chemistry Fragment-Based Screening Physicochemical Profiling

2‑Cyano‑N‑(7‑nitro‑2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide (CAS 554436‑87‑2) is a member of the aryl‑cyanoacetamide chemotype that carries a 7‑nitro‑1,4‑benzodioxane core. Its molecular formula is C₁₁H₉N₃O₅ and its monoisotopic mass is 263.0542 Da.

Molecular Formula C11H9N3O5
Molecular Weight 263.209
CAS No. 554436-87-2
Cat. No. B2370761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS554436-87-2
Molecular FormulaC11H9N3O5
Molecular Weight263.209
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)CC#N
InChIInChI=1S/C11H9N3O5/c12-2-1-11(15)13-7-5-9-10(19-4-3-18-9)6-8(7)14(16)17/h5-6H,1,3-4H2,(H,13,15)
InChIKeyGNOYBLOYMSSKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sourcing 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Key Physicochemical and Regulatory Identifiers


2‑Cyano‑N‑(7‑nitro‑2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide (CAS 554436‑87‑2) is a member of the aryl‑cyanoacetamide chemotype that carries a 7‑nitro‑1,4‑benzodioxane core. Its molecular formula is C₁₁H₉N₃O₅ and its monoisotopic mass is 263.0542 Da [1]. Public databases classify it as a specialty building block sold at research‑grade purity (generally ≥95 %) by suppliers such as AKSci, Fluorochem and CymitQuimica . The compound is registered under EC Number 991‑619‑3 and carries GHS skin‑irritation (H315), eye‑irritation (H319) and respiratory‑irritation (H335) hazard statements [2].

Why the Cyano Motif in 2‑cyano‑N‑(7‑nitro‑2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide Alters Risk for Screening‑Library Selection


Within the nitro‑benzodioxane acetamide family, the closest structural neighbour is N‑(7‑nitro‑2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide (CAS 63546‑22‑5), which replaces the cyanoacetyl unit with a simple acetyl group. In the target compound, the electron‑withdrawing cyano substituent lowers the computed logP by 0.1 units (XLogP3 1.1 vs. 1.2) and adds one extra hydrogen‑bond acceptor [1]. While both molecules are likely to engage the same aromatic pocket, the cyano group provides a measurable difference in polarity and potential dipole‑dipole interactions that may influence binding to polar active‑site residues. Until head‑to‑head biochemical profiling is published, these computed property differences represent the only verifiable basis for distinguishing the two compounds in a procurement decision.

Differential Evidence Table: 2‑cyano‑N‑(7‑nitro‑2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide vs. N‑(7‑nitro‑2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide


Physicochemical Differentiation: Hydrogen‑Bond Acceptor Count and Fragment LogP

The cyanoacetyl extension provides one additional hydrogen‑bond acceptor (6 vs. 5) and lower computed logP (XLogP3 1.1 vs. 1.2) compared with the non‑cyano analog [1]. These differences can alter solubility, permeability, and the ability to form polar contacts in a protein binding site.

Medicinal Chemistry Fragment-Based Screening Physicochemical Profiling

Rotatable Bond Flexibility: Conformational Pre‑organization Potential

The target compound possesses 2 rotatable bonds versus 1 for the non‑cyano analog [1]. The extra rotatable bond (the C–C bond linking the amide NH to the nitrile) introduces a degree of conformational freedom that may allow the nitrile to sample distinct orientations within a binding pocket.

Conformational Analysis Ligand Design Structure-Activity Relationships

Commercial Purity and Pricing in the 100‑mg Scale

AKSci lists the target compound at 95 % purity with a 100 mg price of US$ 131 . The non‑cyano analog is also available at 95 % purity from AKSci (Cat. 7709CC) ; however, direct pricing for the same scale was not retrieved, preventing a quantitative head‑to‑head cost comparison.

Procurement Compound Management Lead Optimization

Regulatory Profile and Handling: Research‑Use‑Only Classification

Both the target compound and its non‑cyano analog are explicitly labeled by multiple vendors as ‘For research and further manufacturing use only, not for direct human use’ . The target compound additionally carries ECHA harmonised classification for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [1]. No safety‑related differentiation between the two chemotypes has been published.

Safety Regulatory Compliance Laboratory Operations

Validated Application Scenarios for 2‑cyano‑N‑(7‑nitro‑2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide Based on Available Evidence


Medicinal‑Chemistry Triage: Prioritizing the Cyano Analog for Polar Active‑Site Screening

The additional hydrogen‑bond acceptor and lower logP identified in Section 3 make this compound the preferred choice when the screening target contains a polar, solvent‑exposed pocket where a nitrile can engage in dipole‑dipole or hydrogen‑bond interactions [1]. Teams running fragment‑based or structure‑guided campaigns should select this analog over the non‑cyano version when the pharmacophore model demands an electron‑withdrawing, HBA‑rich extension.

Conformational Sampling in Structure–Activity Relationship (SAR) Exploration

The presence of two rotatable bonds (versus one in the comparator) allows the cyano group to adopt multiple low‑energy conformations [1]. This flexibility is useful in SAR studies that aim to probe the importance of nitrile orientation for affinity or selectivity. The compound should be ordered when the project’s computational modeling indicates that a flexible cyanoacetamide linker better recapitulates the bound‑state conformation of a lead series.

Chemical‑Safety Documentation for Laboratory Procurement

The harmonised GHS classification (H315‑H319‑H335) and explicit research‑use‑only statements simplify the preparation of institutional safety data sheets and procurement justifications [1][2]. Laboratories that require a fully documented hazard profile before compound registration will find this compound easier to onboard than analogs that lack an ECHA‑harmonised entry.

Quote Request

Request a Quote for 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.